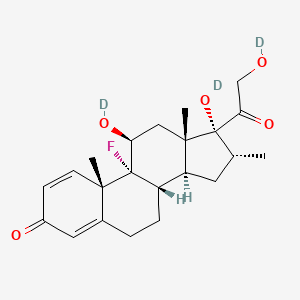
PtdIns-(3,4,5)-P3-fluorescein (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The phosphatidylinositols (PtdIns) phosphates represent a small precentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4,5)-P2 can be phosphorylated by phosphatidylinositol (PI)-3-kinase to make PtdIns-(3,4,5)-P3, which initiates an intricate signaling cascade that has been implicated in cancer. PtdIns-(3,4,5)-P3 fluorescein is a fluorescent probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase, PTEN, or PH-domain-containing proteins.
Aplicaciones Científicas De Investigación
1. Signaling and Cellular Functions
PtdIns-(3,4,5)-P3 plays a significant role in cell signaling, specifically by activating proteins through interaction with their binding domains. This activation is crucial in regulating cellular functions like cell survival, proliferation, cytoskeletal rearrangement, intracellular vesicle trafficking, and metabolism. Dysregulation in the formation and metabolism of PtdIns-(3,4,5)-P3 is linked to various disorders such as inflammation, allergies, cardiovascular diseases, cancer, and metabolic diseases like obesity and diabetes (Manna & Jain, 2015).
2. Role in Chemotaxis and Actin Cytoskeleton Reorganization
Research indicates that PtdIns-(3,4,5)-P3 is key in chemotaxis - the directed cell migration towards chemoattractants. It is transiently generated upon chemotactic stimulation and plays a part in the reorganization of the actin cytoskeleton at the leading edge of migrating cells. PtdIns-(3,4,5)-P3 directly binds to actin-based motor proteins like myosin I, crucial for chemotaxis and phagocytosis (Chen & Iijima, 2012).
3. Implications in Cancer and Metabolic Diseases
PtdIns-(3,4,5)-P3's impaired metabolism is a primary mediator of insulin resistance associated with metabolic diseases. Moreover, its regulatory functions in cell proliferation and growth have implications in cancer research. The study of PtdIns-(3,4,5)-P3 signaling pathways is vital in understanding the development of these diseases and potential therapeutic interventions (Manna & Jain, 2015).
4. Localization and Nuclear Pool
Interestingly, PtdIns-(3,4,5)-P3 is not just limited to the plasma membrane but also has a significant presence within the nuclear matrix. This finding has substantial implications for the versatility of PI 3-kinase signaling and the functions of PtdIns-(3,4,5)-P3 phosphatase in the nucleus (Lindsay et al., 2006).
5. Visualization and Quantification Techniques
Advancements in techniques such as high-performance liquid chromatography–mass spectrometry (HPLC-MS) have enabled the quantification of different fatty-acyl species of PtdIns-(3,4,5)-P3 in cells and tissues. This methodological advancement is crucial for in-depth studies of PtdIns-(3,4,5)-P3 in various physiological and pathological conditions (Clark et al., 2011).
Propiedades
Nombre del producto |
PtdIns-(3,4,5)-P3-fluorescein (ammonium salt) |
|---|---|
Fórmula molecular |
C46H57NO28P4 · 7NH(C2H5)3 |
Peso molecular |
1818.3 |
InChI |
InChI=1S/C46H61NO28P4/c1-2-3-4-6-10-13-37(51)70-29(25-69-79(66,67)75-41-39(52)42(72-76(57,58)59)44(74-78(63,64)65)43(40(41)53)73-77(60,61)62)24-68-36(50)12-9-7-5-8-11-20-47-45(54)26-14-17-30(33(21-26)46(55)56)38-31-18-15-27(48)22-34(31)71-35-23-28(49 |
Clave InChI |
RMJWKYNPMMTVHX-DKGHZWOZSA-J |
SMILES |
O=C1C=CC2=C(C3=C(C(O)=O)C=C(C(NCCCCCCCC(OC[C@@H](OC(CCCCCCC)=O)COP([O-])(O[C@@H]4[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]4O)=O)=O)=O)C=C3)C(C=CC(O)=C5)=C5OC2=C1.CCCC.CC |
Sinónimos |
1-(1-octadecanoyl-fluorescein-2R-octanoylphosphatidyl)inositol-3,4,5-trisphosphate, heptatriethylammonium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



